molecular formula C19H20BrN2O4P B11404406 Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11404406
M. Wt: 451.2 g/mol
InChI Key: WLEFFHZQNDBIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a bromophenyl group, a methylphenylmethylamino group, and an oxazolyl phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. Common synthetic routes may involve the use of reagents such as bromophenyl derivatives, methylphenylmethylamine, and phosphonate precursors under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s potential bioactivity may be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate exerts its effects involves its interaction with specific molecular targets. The bromophenyl and oxazolyl groups may facilitate binding to enzymes or receptors, while the phosphonate moiety can participate in phosphorylation reactions. These interactions can modulate biological pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the oxazolyl and phosphonate moieties.

    4-Methylphenylmethylamine: Contains the methylphenylmethylamino group but does not have the oxazolyl and phosphonate components.

    Oxazole derivatives: Compounds with the oxazole ring but different substituents.

Uniqueness

Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20BrN2O4P

Molecular Weight

451.2 g/mol

IUPAC Name

2-(4-bromophenyl)-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20BrN2O4P/c1-13-4-6-14(7-5-13)12-21-18-19(27(23,24-2)25-3)22-17(26-18)15-8-10-16(20)11-9-15/h4-11,21H,12H2,1-3H3

InChI Key

WLEFFHZQNDBIPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Br)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.